molecular formula C18H14S2 B168546 p-Terphenyl-4,4''-dithiol CAS No. 174706-21-9

p-Terphenyl-4,4''-dithiol

Cat. No.: B168546
CAS No.: 174706-21-9
M. Wt: 294.4 g/mol
InChI Key: HSAKNFPXLQYFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Terphenyl-4,4’'-dithiol, also known as 1,4-Bis(4-mercaptophenyl)benzene, is an organic compound with the molecular formula C18H14S2. It is a type of alkanethiol that forms self-assembled monolayers on various substrates. This compound is notable for its ability to form dithiol ligands that can functionalize and modify the properties of surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Terphenyl-4,4’'-dithiol typically involves the reaction of p-terphenyl with thiolating agents under controlled conditions. One common method includes the use of a Grignard reagent followed by thiolation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups .

Industrial Production Methods: In industrial settings, the production of p-Terphenyl-4,4’'-dithiol may involve large-scale thiolation processes using specialized equipment to maintain the purity and yield of the product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Biphenyl-4,4’-dithiol
  • Benzene-1,4-dithiol
  • 4,4’-Thiobisbenzenethiol
  • 4,4’-Dimercaptostilbene
  • 1,1’,4’,1’'-Terphenyl-4-thiol

Comparison: p-Terphenyl-4,4’'-dithiol is unique due to its ability to form highly ordered self-assembled monolayers, which are more stable and functional compared to those formed by similar compounds. Its structure allows for better control over the spacing and orientation of the thiol groups, making it more effective in applications requiring precise surface modifications .

Properties

IUPAC Name

4-[4-(4-sulfanylphenyl)phenyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKNFPXLQYFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622761
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174706-21-9
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Terphenyl-4,4''-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl (8.576 g, 20 mmol) synthesized in process 1-a is dissolved in tetrahydrofuran (THF) solvent (300 ml), add lithium aluminium hydride (8.586 g, 200 mmol, 10 eq.) and refluxed for 3 hours. The obtained reacted mixture is poured into ice water, and adjusted the pH to 1 or less by adding concentrated hydrochloric acid. Deposited impurity is removed by suction filtration, then washed by methylene chloride completely. After that, the filtrate is extracted by acid-base extraction (CH2Cl2, NaOH, HCl), the organic phase is dried up using magnesium sulfate and recrystalyzed. Thus, light yellowish crystal of 4,4″-dimercapto-1,1′:4′,1″-terphenyl (3.003 g, 10.2 mmol, 51%) is obtained (compound G).
[Compound]
Name
compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,4″-dichlorosulfonyl1,1′:4′,1″-terphenyl
Quantity
8.576 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.586 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Terphenyl-4,4''-dithiol
Reactant of Route 2
Reactant of Route 2
p-Terphenyl-4,4''-dithiol
Reactant of Route 3
p-Terphenyl-4,4''-dithiol
Reactant of Route 4
p-Terphenyl-4,4''-dithiol
Reactant of Route 5
p-Terphenyl-4,4''-dithiol
Reactant of Route 6
p-Terphenyl-4,4''-dithiol
Customer
Q & A

Q1: What is the role of TPDT in surface-enhanced Raman spectroscopy (SERS)?

A: TPDT can be used to create molecular junctions for SERS studies. [] The molecule's Raman response is sensitive to structural deformations induced by external electric fields. [] By analyzing the SERS spectra, researchers can gain insights into the mechanism of molecular deformation in gold junctions, which is crucial for understanding charge transport in molecular electronics. []

Q2: How does the molecular structure of TPDT affect its SERS response in gold junctions?

A: Theoretical studies show that applying an external electric field to a TPDT molecule trapped in a gold junction can lead to structural deformation, particularly by changing the dihedral angle between the central and ending benzene rings. [] This deformation significantly alters the molecule's SERS response. [] Similar effects were observed when comparing TPDT to its 2,2',5',2''-tetramethylated analogue. [] This highlights the sensitivity of SERS to even subtle structural changes in molecules within metallic junctions.

Q3: Can TPDT be used for sensing applications?

A: Yes, TPDT can be used as a stabilizing agent in the synthesis of palladium nanoparticle (PdNPs) networks for gas sensing applications. [] When used as a linker between PdNPs, TPDT facilitates the formation of networks with enhanced sensitivity towards volatile organic compounds like benzene, toluene, and p-xylene (BTX). [] These TPDT-functionalized PdNPs demonstrate selective detection of benzene with minimal interference from other gases, making them promising materials for environmental monitoring and industrial safety applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.